JPH203

Description

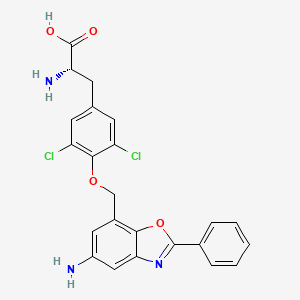

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRZJPQTMQZBCE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037592-40-7 | |

| Record name | JPH-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037592407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NANVURANLAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEDO9QXYZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JPH203: A Deep Dive into its Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JPH203 is a novel, selective, and potent small molecule inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a key nutrient transporter frequently overexpressed in a wide array of human cancers. By competitively blocking the uptake of essential amino acids, particularly leucine (B10760876), this compound disrupts critical cellular processes in cancer cells, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting LAT1-Mediated Amino Acid Transport

Cancer cells exhibit a heightened metabolic rate to sustain their rapid growth and proliferation, necessitating an increased uptake of essential nutrients, including amino acids. L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, is a sodium-independent transporter of large neutral amino acids such as leucine, isoleucine, valine, phenylalanine, and tryptophan.[1] LAT1 is minimally expressed in normal tissues but is significantly upregulated in many cancer types, making it an attractive therapeutic target.[2]

This compound functions as a selective, non-transportable blocker of LAT1. As a tyrosine analog, it competitively binds to the transporter, thereby inhibiting the influx of essential amino acids into cancer cells.[3] This deprivation of crucial building blocks for protein synthesis and cellular metabolism forms the cornerstone of this compound's anti-cancer activity.

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified across a diverse range of cancer cell lines, demonstrating its broad-spectrum potential. The half-maximal inhibitory concentration (IC50) values for both L-leucine uptake and cell growth inhibition are summarized below.

Table 1: IC50 Values for this compound-Mediated Inhibition of L-Leucine Uptake

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Colorectal Cancer | HT-29 | 0.06 | |

| Cholangiocarcinoma | KKU-055 | 0.20 ± 0.03 | [4] |

| KKU-213 | 0.12 ± 0.02 | [4] | |

| KKU-100 | 0.25 ± 0.04 | [4] | |

| Oral Cancer | YD-38 | 0.79 | |

| Osteosarcoma | Saos2 | 1.31 ± 0.27 | [5] |

| Thyroid Cancer | 8505c | ~0.1 | [6] |

| SW1736 | ~0.1 | [6] |

Table 2: IC50 Values for this compound-Mediated Inhibition of Cell Growth

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |

| Colorectal Cancer | HT-29 | 4.1 | - | |

| HT-29 | 30.0 ± 6.4 | - | [4] | |

| LoVo | 2.3 ± 0.3 | - | [4] | |

| Gastric Cancer | MKN1 | 41.7 ± 2.3 | - | [4] |

| MKN45 | 4.6 ± 1.0 | - | [4] | |

| Prostate Cancer | C4-2 | 17.3 | 72 h | [1] |

| PC-3 | 12.0 | 72 h | [1] | |

| PC-3-TxR/CxR | 28.33 ± 3.26 | - | [7] | |

| DU145-TxR/CxR | 34.09 ± 4.76 | - | [7] | |

| Osteosarcoma | Saos2 | 90 | - | [5] |

| Cholangiocarcinoma | KKU-055 | 5.78 ± 1.15 | 3 days | [4] |

| KKU-213 | 2.47 ± 1.19 | 3 days | [4] | |

| KKU-100 | 3.00 ± 1.28 | 3 days | [4] | |

| Breast Cancer | MDA-MB-231 | ~10 | 48 h | [8] |

| HCC1937 | ~20 | 48 h | [8] | |

| SK-BR-3 | >100 | 48 h | [8] | |

| BT474 | >100 | 96 h | [8] | |

| T47D | >100 | 48 h | [8] |

Downstream Signaling Pathways Affected by this compound

The inhibition of LAT1 by this compound triggers a cascade of downstream cellular events, primarily through the suppression of the mTOR signaling pathway and the induction of apoptosis.

Inhibition of the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[3] Leucine, transported into the cell by LAT1, is a key activator of the mTOR complex 1 (mTORC1).[3] By blocking leucine uptake, this compound leads to the downregulation of mTORC1 activity. This has been demonstrated by the decreased phosphorylation of its downstream effectors, including p70S6K and 4E-BP1, in various cancer cell lines.[3][9][10]

Induction of Apoptosis

Depletion of essential amino acids by this compound treatment can induce programmed cell death, or apoptosis, in cancer cells. Studies have shown that this compound can activate the mitochondria-dependent intrinsic apoptotic pathway.[5] This is characterized by the upregulation of pro-apoptotic proteins such as Bad, Bax, and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5] The activation of this pathway leads to the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and downstream executioner caspases, ultimately resulting in apoptotic cell death.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in various cancer cell lines. By depriving cells of essential amino acids required for the synthesis of proteins and nucleic acids, this compound can halt the progression of the cell cycle, often at the G0/G1 phase.[6][7][8][11][12] This prevents cancer cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby inhibiting their proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

L-Leucine Uptake Assay

This assay measures the ability of this compound to inhibit the transport of L-leucine into cancer cells.

-

Cell Seeding: Plate cancer cells in 24-well plates and culture until they reach approximately 80-90% confluency.

-

Pre-incubation: Wash cells with a sodium-free uptake buffer (e.g., HBSS) and pre-incubate for 10-15 minutes at 37°C.

-

Inhibition and Uptake: Add the uptake buffer containing a fixed concentration of [¹⁴C]L-leucine (e.g., 1 µM) and varying concentrations of this compound.[5] Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the IC50 value of this compound for L-leucine uptake inhibition.

Western Blot Analysis of mTOR Pathway

This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[14]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[1] Incubate in the dark for 15 minutes at room temperature.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[2]

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Seed cells in 96-well plates, treat with this compound, and then incubate with MTT solution. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.

-

Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after treatment. Seed a low density of cells, treat with this compound for a defined period, and then allow colonies to form in drug-free media for 1-3 weeks.[16] Fix, stain, and count the colonies.[16]

Clinical Evidence: Phase I and II Trials

A first-in-human Phase I clinical trial of this compound (UMIN000016546) in patients with advanced solid tumors demonstrated that the drug was well-tolerated and showed promising anti-tumor activity, particularly in patients with biliary tract cancer.[16][17][18][19] The recommended Phase II dose was determined to be 25 mg/m².[16][17][19] A subsequent Phase II study in patients with advanced refractory biliary tract cancer showed a statistically significant improvement in progression-free survival for patients receiving this compound compared to placebo, especially in those with high LAT1 expression.[20]

Conclusion

This compound represents a promising targeted therapy for a variety of cancers by selectively inhibiting the LAT1 amino acid transporter. Its mechanism of action, centered on inducing amino acid starvation, leads to the suppression of the critical mTOR signaling pathway, cell cycle arrest, and the induction of apoptosis in cancer cells. The robust preclinical data, coupled with encouraging early clinical trial results, underscore the potential of this compound as a novel anti-cancer agent. Further research and clinical development are warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this targeted approach.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. en.bio-protocol.org [en.bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. The LAT1 inhibitor this compound suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L‐type amino acid transporter 1 inhibitor this compound prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Annexin V Staining Protocol [bdbiosciences.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 18. ASCO – American Society of Clinical Oncology [asco.org]

- 19. First-in-human phase I study of this compound, an L-type amino acid transporter 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. j-pharma.com [j-pharma.com]

JPH203 Inhibitor: A Comprehensive Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPH203, also known as Nanvuranlat, is a potent and highly selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a crucial mediator of amino acid uptake in cancer cells.[1][2] Overexpressed in a wide array of malignancies, LAT1 facilitates the transport of large neutral amino acids, such as leucine (B10760876), which are essential for tumor growth and proliferation.[1] this compound competitively blocks this transport, leading to amino acid deprivation within cancer cells. This triggers a cascade of downstream effects, primarily the suppression of the mTOR signaling pathway, resulting in cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor growth.[1][3] Preclinical and clinical studies have demonstrated the potential of this compound as a promising therapeutic agent, particularly in solid tumors like biliary tract cancer.[1][4][5] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Molecular Target: L-type Amino Acid Transporter 1 (LAT1)

The primary molecular target of this compound is the L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5).[1] LAT1 is a sodium-independent amino acid transporter that specializes in the uptake of large neutral amino acids (LNAAs), including essential amino acids like leucine, isoleucine, and valine. In normal tissues, LAT1 expression is restricted to a few specific locations, such as the blood-brain barrier, placenta, and activated lymphocytes. However, it is widely overexpressed in various types of cancer, where it plays a critical role in sustaining the high metabolic demands of rapidly proliferating tumor cells.[1] This differential expression pattern makes LAT1 an attractive and specific target for cancer therapy. This compound is a selective inhibitor of LAT1, demonstrating significantly higher potency against LAT1 compared to other amino acid transporters like LAT2.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a well-defined mechanism of action that begins with the competitive inhibition of LAT1. By blocking the uptake of essential amino acids, particularly leucine, this compound effectively starves cancer cells of the necessary building blocks for protein synthesis and cellular metabolism.[1] This leads to the downstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][6] The suppression of mTOR signaling, in turn, triggers cell cycle arrest, primarily at the G0/G1 and G2/M phases, and induces apoptosis through the mitochondria-dependent intrinsic pathway.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data

The efficacy of this compound has been quantified in numerous preclinical studies across a variety of cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) for both LAT1-mediated leucine uptake and cell proliferation.

Table 1: In Vitro IC50 Values for this compound in Leucine Uptake Inhibition

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | 0.06 | [1] |

| YD-38 | Oral Cancer | 0.79 | [1] |

Table 2: In Vitro IC50 Values for this compound in Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | 4.1 | [1] |

| LoVo | Colorectal Cancer | 2.3 ± 0.3 | [1] |

| MKN45 | Gastric Cancer | 4.6 ± 1.0 | [1] |

| MKN1 | Gastric Cancer | 41.7 ± 2.3 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.53 | [7] |

| HCC1937 | Triple-Negative Breast Cancer | 7.86 | [7] |

| 4T1 | Mouse Breast Cancer | 3.34 | [7] |

Table 3: Phase I Clinical Trial Data for this compound in Advanced Solid Tumors

| Parameter | Value | Reference |

| Patient Population | 17 patients with advanced solid tumors | [4][5] |

| Dosing Regimen | Intravenous administration for 7 days, followed by a 21-day rest period | [4][5] |

| Dose Escalation | 12 to 85 mg/m² | [4][5] |

| Maximum Tolerated Dose (MTD) | 60 mg/m² | [5] |

| Recommended Phase II Dose (RP2D) | 25 mg/m² | [8] |

| Observed Efficacy (Biliary Tract Cancer) | 1 Partial Response, 1 Stable Disease (out of 5 patients) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to characterize the activity of this compound.

14C-Leucine Uptake Assay

This assay measures the direct inhibitory effect of this compound on the function of the LAT1 transporter.

Workflow for 14C-Leucine Uptake Assay

Caption: Workflow for 14C-Leucine Uptake Assay.

Methodology:

-

Cell Culture: Cancer cells are seeded in 24-well plates and cultured until they reach 80-90% confluency.

-

Assay Preparation: The cell culture medium is removed, and the cells are washed twice with a sodium-free uptake buffer (e.g., HBSS) to remove any remaining amino acids.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) in the uptake buffer for a specified period (e.g., 10-30 minutes) at 37°C.

-

Radiolabeled Substrate Addition: The uptake reaction is initiated by adding the uptake buffer containing 14C-labeled leucine to each well. The incubation is carried out for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

-

Termination of Uptake: The reaction is stopped by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH). The cell lysates are then transferred to scintillation vials, and the radioactivity is measured using a liquid scintillation counter. The protein concentration of the lysate is determined to normalize the uptake values.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

Caption: Workflow for MTT Cell Viability Assay.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compound to exert its effect.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for mTOR Pathway Proteins

This technique is used to detect and quantify the levels of key proteins in the mTOR signaling pathway to confirm the mechanism of action of this compound.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. Following treatment, the cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the mTOR pathway proteins of interest (e.g., phosphorylated and total mTOR, p70S6K, and 4E-BP1).

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

In Vivo Tumor Xenograft Studies

These studies are conducted in animal models to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: A specific number of cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control and various doses of this compound).

-

Drug Administration: this compound is administered to the mice according to a predetermined schedule (e.g., daily intravenous or intraperitoneal injections).

-

Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Study Termination and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).

Conclusion

This compound is a first-in-class, selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1). Its targeted mechanism of action, which involves the deprivation of essential amino acids leading to the suppression of the mTOR signaling pathway and subsequent cancer cell death, has been well-documented in preclinical studies. The quantitative data from both in vitro and in vivo experiments, along with the promising results from early-phase clinical trials in biliary tract cancer, underscore the potential of this compound as a novel therapeutic strategy for a variety of solid tumors. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other LAT1-targeting agents in the field of oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a newly developed anti-cancer drug, shows a preincubation inhibitory effect on L-type amino acid transporter 1 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The LAT1 inhibitor this compound suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human phase I study of this compound, an L-type amino acid transporter 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. LAT1 inhibitor this compound sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting LAT1 with this compound to reduce TNBC proliferation and reshape suppressive immune microenvironment by blocking essential amino acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

JPH203: A Comprehensive Technical Guide to its LAT1 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPH203, also known as nanvuranlat or KYT-0353, is a potent and highly selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a promising target in oncology.[1][2][3] LAT1, a heterodimeric transporter composed of the light chain SLC7A5 and the heavy chain SLC3A2 (4F2hc), facilitates the transport of large neutral amino acids, such as leucine, which are essential for cancer cell growth and proliferation.[4] Overexpressed in a wide range of human cancers, LAT1 plays a crucial role in supporting the high metabolic demand of tumor cells, making it an attractive therapeutic target.[1][5][6] this compound is a tyrosine analog that acts as a competitive, non-transportable inhibitor of LAT1, effectively blocking amino acid uptake and subsequently suppressing tumor growth.[7][8][9] This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound for LAT1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Data: Binding Affinity and Proliferation Inhibition

The efficacy of this compound as a LAT1 inhibitor has been extensively characterized across various cancer cell lines. The following tables summarize the key quantitative data regarding its binding affinity (Ki), inhibition of radiolabeled substrate uptake (IC50), and impact on cell proliferation (IC50/IG50).

Table 1: this compound LAT1 Binding Affinity and Leucine Uptake Inhibition

| Cell Line/System | Assay Type | Parameter | Value | Reference |

| Purified human 4F2hc-LAT1 | Scintillation Proximity Assay | Ki | 79 nM | [4] |

| Purified human 4F2hc-LAT1 | [3H]L-leucine uptake inhibition | IC50 | 197 nM | [4] |

| HT-29 (Colorectal Cancer) | [14C]-leucine uptake inhibition | IC50 | 0.06 µM | [1] |

| YD-38 (Oral Cancer) | L-leucine uptake inhibition | IC50 | 0.79 µM | [1] |

| KKU-055 (Cholangiocarcinoma) | Leucine uptake inhibition | IC50 | 0.20 ± 0.03 µM | [1] |

| KKU-213 (Cholangiocarcinoma) | Leucine uptake inhibition | IC50 | 0.12 ± 0.02 µM | [1] |

| KKU-100 (Cholangiocarcinoma) | Leucine uptake inhibition | IC50 | 0.25 ± 0.04 µM | [1] |

| Saos2 (Osteosarcoma) | [14C]L-leucine uptake inhibition | IC50 | 1.31 µM | [10][11] |

| 8505c (Thyroid Cancer) | [3H]-leucine uptake inhibition | IC50 | Not explicitly stated, but inhibited | [5] |

| SW1736 (Thyroid Cancer) | [3H]-leucine uptake inhibition | IC50 | Not explicitly stated, but inhibited | [5] |

Table 2: this compound Inhibition of Cancer Cell Proliferation

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HT-29 | Colorectal Cancer | IC50 | 4.1 µM / 30.0 ± 6.4 µM | [1] |

| LoVo | Colorectal Cancer | IC50 | 2.3 ± 0.3 µM | [1] |

| MKN1 | Gastric Cancer | IC50 | 41.7 ± 2.3 µM | [1] |

| MKN45 | Gastric Cancer | IC50 | 4.6 ± 1.0 µM | [1] |

| T24 | Bladder Cancer | IC50 | ~20 µM (Significant inhibition) | [1] |

| 5637 | Bladder Cancer | IC50 | ~20 µM (Significant inhibition) | [1] |

| PC-3-TxR/CxR (Cabazitaxel-resistant) | Prostate Cancer | IC50 | 28.33 ± 3.26 μM | [12] |

| DU145-TxR/CxR (Cabazitaxel-resistant) | Prostate Cancer | IC50 | 34.09 ± 4.76 μM | [12] |

| PC-3 (Parental) | Prostate Cancer | IC50 | 11.94 ± 2.19 μM | [12] |

| DU145 (Parental) | Prostate Cancer | IC50 | 19.68 ± 4.01 μM | [12] |

| Saos2 | Osteosarcoma | IC50 | 90 µM | [10][11] |

| 8505C | Thyroid Cancer | IG50 | 1.3 µM | [5] |

| OCUT-2 | Thyroid Cancer | IG50 | Not explicitly stated, but inhibited | [1] |

| OCUT-6 | Thyroid Cancer | IG50 | Not explicitly stated, but inhibited | [1] |

| K1 | Papillary Thyroid Cancer | IG50 | 16.9 µM | [5] |

Selectivity Profile

A critical attribute of this compound is its high selectivity for LAT1 over other amino acid transporters, particularly LAT2, which is more broadly expressed in normal tissues. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. This compound has been shown to selectively inhibit LAT1 without affecting LAT2.[9][10] For instance, in YD-38 oral cancer cells which express LAT1 but not LAT2, this compound effectively inhibited L-leucine uptake. Conversely, in normal human oral keratinocytes (NHOKs) that express both LAT1 and LAT2 (with weak LAT1 expression), the IC50 value for L-leucine uptake inhibition was greater than 100 µM.[1] This demonstrates a significant selectivity margin for LAT1. Both this compound and its N-acetyl metabolite have demonstrated high selectivity for LAT1 over LAT2 and other amino acid transporters.[8][9][13]

Mechanism of Action and Downstream Signaling

This compound acts as a competitive, non-transportable inhibitor of LAT1.[5][8] Cryo-electron microscopy studies have revealed that this compound binds to the outward-facing substrate-binding pocket of LAT1, adopting a U-shaped conformation that arrests the transporter in this state, thereby blocking the transport cycle.[2] By inhibiting the uptake of essential amino acids like leucine, this compound triggers a cascade of downstream effects that ultimately lead to the suppression of tumor growth. The primary signaling pathways affected are the mTOR and Wnt/β-catenin pathways.

Inhibition of LAT1 by this compound leads to the depletion of intracellular amino acids, which in turn suppresses the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[5][7] Furthermore, in castration-resistant prostate cancer cells, this compound has been shown to downregulate CD24, leading to the suppression of the Wnt/β-catenin signaling pathway.[7] The deprivation of essential amino acids also induces apoptosis, as demonstrated in osteosarcoma and oral cancer cells.[1][11]

Experimental Protocols

The characterization of this compound's binding affinity and inhibitory activity relies on standardized experimental protocols. The following sections provide a detailed overview of the methodologies commonly employed.

Radioligand Uptake Inhibition Assay

This assay is the gold standard for determining the inhibitory potency (IC50) of a compound on LAT1 function. It measures the ability of the test compound to compete with a radiolabeled LAT1 substrate for uptake into cells.

a. Cell Culture and Seeding:

-

Cancer cell lines known to overexpress LAT1 (e.g., HT-29, Saos2) are cultured in appropriate media and conditions.

-

Cells are seeded into multi-well plates (e.g., 24- or 48-well) and allowed to adhere and reach a suitable confluency.

b. Uptake Experiment:

-

The cell culture medium is removed, and the cells are washed with a sodium-free uptake buffer (e.g., HBSS) to eliminate the contribution of sodium-dependent transporters.

-

Cells are pre-incubated with the uptake buffer for a short period.

-

The pre-incubation buffer is replaced with fresh uptake buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., [14C]L-leucine or [3H]L-leucine) and varying concentrations of this compound.

-

The uptake is allowed to proceed for a defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).

c. Termination and Lysis:

-

The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.

-

The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

d. Quantification and Data Analysis:

-

The radioactivity in the cell lysates is measured using a scintillation counter.

-

The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

-

The percentage of inhibition at each this compound concentration is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell Proliferation/Viability Assay

This assay assesses the functional consequence of LAT1 inhibition by this compound on cancer cell growth and survival.

a. Cell Seeding:

-

Cells are seeded into 96-well plates at a low density and allowed to attach overnight.

b. Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

The cells are incubated with the compound for an extended period (e.g., 24, 48, or 72 hours).

c. Viability Measurement:

-

After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

WST Assay: A similar assay to MTT with a water-soluble formazan (B1609692) product.

-

Crystal Violet Assay: Stains the DNA of adherent cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

-

d. Data Analysis:

-

The absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 or IG50 (concentration for 50% inhibition of growth) value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound has emerged as a highly potent and selective inhibitor of LAT1, demonstrating significant anti-tumor activity in a wide array of preclinical models. Its ability to specifically target LAT1 over other transporters minimizes the potential for off-target toxicity. The robust in vitro and in vivo data, coupled with a well-defined mechanism of action involving the suppression of critical cancer signaling pathways, underscore the therapeutic potential of this compound. This technical guide provides a consolidated resource for researchers and drug developers, offering key quantitative data and methodological insights to facilitate further investigation and development of LAT1-targeted cancer therapies. The promising results from early clinical trials, particularly in biliary tract cancer, further validate this compound as a first-in-class LAT1 inhibitor with the potential to address unmet needs in oncology.[14][15][16]

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay [frontiersin.org]

- 5. The LAT1 inhibitor this compound reduces growth of thyroid carcinoma in a fully immunocompetent mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The LAT1 inhibitor this compound suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. kjpp.net [kjpp.net]

- 11. This compound, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L‐type amino acid transporter 1 inhibitor this compound prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. First-in-human phase I study of this compound, an L-type amino acid transporter 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. researchgate.net [researchgate.net]

The Role of JPH203 in Amino Acid Transport Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JPH203 is a potent and highly selective small molecule inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a key nutrient transporter overexpressed in a wide range of human cancers. By competitively blocking the transport of essential amino acids, such as leucine (B10760876), into cancer cells, this compound disrupts critical cellular processes, leading to the suppression of tumor growth and induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic targeting of amino acid metabolism in oncology.

Introduction: LAT1 as a Therapeutic Target

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and growth. A hallmark of this altered metabolism is an increased demand for amino acids, which serve as building blocks for protein synthesis, energy production, and precursors for nucleotide biosynthesis. The L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, is a sodium-independent transporter responsible for the uptake of large neutral amino acids, including essential amino acids like leucine, isoleucine, and valine.[1][2]

LAT1 is minimally expressed in normal tissues but is significantly upregulated in various malignancies, and its expression often correlates with poor prognosis.[3][4] This differential expression makes LAT1 an attractive therapeutic target for cancer. This compound, a tyrosine analog, has been developed as a selective inhibitor of LAT1, demonstrating promising anti-tumor activity in preclinical and clinical studies.[3][4]

Mechanism of Action of this compound

This compound functions as a competitive, non-transportable inhibitor of LAT1.[3] Its structure, resembling that of the natural LAT1 substrate tyrosine, allows it to bind to the transporter with high affinity. However, unlike substrates, this compound is not transported into the cell, effectively blocking the uptake of essential amino acids.[3]

The primary consequence of LAT1 inhibition by this compound is the intracellular depletion of essential amino acids, particularly leucine. This amino acid starvation triggers a cascade of downstream events, ultimately leading to anti-tumor effects.

Quantitative Preclinical Data

The efficacy of this compound has been evaluated in numerous in vitro and in vivo preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of L-Leucine Uptake by this compound

| Cell Line | Cancer Type | IC50 (µM) for [14C]-L-leucine Uptake | Reference(s) |

| HT-29 | Colorectal Cancer | 0.06 | [3] |

| YD-38 | Oral Cancer | 0.79 | [3] |

| KKU-055 | Biliary Duct Cancer | 0.20 ± 0.03 | [3] |

| KKU-213 | Biliary Duct Cancer | 0.12 ± 0.02 | [3] |

| KKU-100 | Biliary Duct Cancer | 0.25 ± 0.04 | [3] |

| Saos2 | Osteosarcoma | 1.31 ± 0.27 | [1] |

| FOB (normal osteoblast) | Normal Bone | 92.12 ± 10.71 | [1] |

Table 2: In Vitro Inhibition of Cell Growth by this compound

| Cell Line | Cancer Type | IC50 (µM) for Cell Growth | Reference(s) |

| HT-29 | Colorectal Cancer | 4.1 | [3] |

| LoVo | Colorectal Cancer | 2.3 ± 0.3 | [3] |

| MKN1 | Gastric Cancer | 41.7 ± 2.3 | [3] |

| MKN45 | Gastric Cancer | 4.6 ± 1.0 | [3] |

| YD-38 | Oral Cancer | 69 | [3] |

| KKU-055 (Day 3) | Biliary Duct Cancer | 5.78 ± 1.15 | [3] |

| KKU-213 (Day 3) | Biliary Duct Cancer | 2.47 ± 1.19 | [3] |

| KKU-100 (Day 3) | Biliary Duct Cancer | 3.00 ± 1.28 | [3] |

| 8505c | Anaplastic Thyroid Cancer | ~1.3 | [4] |

| SW1736 | Anaplastic Thyroid Cancer | ~2.5 | [4] |

| C4-2 | Castration-Resistant Prostate Cancer | 17.3 | [5] |

| PC-3 | Castration-Resistant Prostate Cancer | 12.0 | [5] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosing | Outcome | Reference(s) |

| HT-29 Xenograft | 12.5 and 25 mg/kg, i.v. daily | Significant tumor growth inhibition | [3] |

| 8505C Xenograft | 12.5 and 25 mg/kg, i.v. daily | Dose-dependent tumor growth inhibition | [3] |

| C4-2 Xenograft | Not specified | Inhibited tumor proliferation in a castrated environment | [5] |

Key Signaling Pathways Affected by this compound

The inhibition of amino acid transport by this compound triggers several downstream signaling pathways that collectively contribute to its anti-tumor activity.

mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a key activator of the mTORC1 complex. By depleting intracellular leucine levels, this compound leads to the downregulation of mTORC1 signaling.[6][7] This results in the inhibition of protein synthesis and cell cycle progression.[3]

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines.[1][2] The proposed mechanism involves the activation of the mitochondria-dependent intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins (Bad, Bax, Bak) and the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), leading to the activation of caspase-9 and subsequently caspase-3.[1][8]

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases.[3][9] This is associated with changes in the expression of key cell cycle regulatory proteins, such as cyclin D1, CDK4, and CDK6.[3]

Wnt/β-catenin Signaling Pathway

Recent studies have suggested a potential role for this compound in modulating the Wnt/β-catenin signaling pathway. In castration-resistant prostate cancer cells, this compound treatment led to the downregulation of CD24, a downstream target, which in turn suppressed the activation of the Wnt/β-catenin pathway.[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

[14C]-L-leucine Uptake Assay

This assay measures the ability of this compound to inhibit the transport of L-leucine into cancer cells.

-

Cell Culture: Plate cells in a suitable multi-well format and grow to confluence.

-

Pre-incubation: Wash cells with a sodium-free buffer (e.g., HBSS) and pre-incubate for a short period.

-

Inhibition: Add varying concentrations of this compound to the cells along with a fixed concentration of [14C]-L-leucine.

-

Incubation: Incubate for a defined period (e.g., 1-5 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the [14C]-L-leucine uptake.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After cell attachment, treat with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value for cell growth inhibition.

Western Blotting for mTOR Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) at specified doses and schedules. The control group receives a vehicle solution.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the efficacy of this compound.

Clinical Development of this compound

This compound has undergone Phase I and Phase II clinical trials for the treatment of advanced solid tumors.

A first-in-human Phase I study established the safety, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of this compound. The MTD was determined to be 60 mg/m², and the RP2D was established at 25 mg/m².[3][10] The study showed that this compound was well-tolerated and demonstrated promising activity, particularly in patients with biliary tract cancer.[3][10]

A subsequent Phase II placebo-controlled study evaluated the efficacy and safety of nanvuranlat (this compound) in patients with advanced biliary tract cancers who had been previously treated with systemic chemotherapy.[11] The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for patients treated with this compound compared to placebo.[12][13] Subgroup analysis indicated that the efficacy of this compound was enhanced in patients with high LAT1 expression.[12]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the amino acid transporter LAT1, a critical component of the metabolic machinery of many cancers. Its mechanism of action, centered on inducing amino acid starvation, leads to the inhibition of key oncogenic signaling pathways, cell cycle arrest, and apoptosis. The robust preclinical data, coupled with the encouraging results from clinical trials, underscore the potential of this compound as a novel anti-cancer therapy. This guide provides a foundational understanding for researchers and clinicians working to further elucidate the role of amino acid metabolism in cancer and to develop innovative therapeutic strategies targeting this crucial pathway.

References

- 1. This compound, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an L-type amino acid transporter 1-selective compound, induces apoptosis of YD-38 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The LAT1 inhibitor this compound reduces growth of thyroid carcinoma in a fully immunocompetent mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The LAT1 inhibitor this compound suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LAT1 inhibitor this compound sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. First-in-human phase I study of this compound, an L-type amino acid transporter 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

- 13. Randomized Controlled Phase 2 Clinical Trial of this compound in Patients With Advanced Biliary Tract Cancers - AdisInsight [adisinsight.springer.com]

JPH203 and its Impact on the mTOR Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The information presented herein is compiled from recent preclinical research and is intended to inform further investigation and drug development efforts in oncology.

Core Mechanism of Action: LAT1 Inhibition

This compound is a novel small molecule that acts as a highly selective and potent inhibitor of L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[1][2] LAT1 is a crucial transmembrane protein responsible for transporting large neutral amino acids, including essential amino acids like leucine (B10760876), into cells.[3][4] In numerous cancer types, LAT1 is overexpressed and plays a critical role in supplying the necessary amino acids to sustain rapid cell growth and proliferation.[5][6][7]

This compound competitively inhibits the uptake of these essential amino acids, thereby inducing a state of amino acid starvation within cancer cells.[5][8] This deprivation is the primary trigger for the downstream effects on the mTOR signaling pathway.

Downregulation of the mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation, and it is frequently hyperactivated in cancer.[9][10] The mTORC1 complex is particularly sensitive to intracellular amino acid levels, with leucine being a potent activator.[11][12]

By blocking LAT1, this compound depletes the intracellular pool of leucine, leading to the inactivation of the mTORC1 complex.[11][13] This inactivation is observed through the reduced phosphorylation of mTOR itself and its key downstream effectors:

-

p70 S6 Kinase (p70S6K): Dephosphorylation of p70S6K at sites like Threonine 389.[12]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Hypophosphorylation of 4E-BP1.[12][14]

The consequence of inhibiting the mTORC1-p70S6K/4E-BP1 axis is a significant suppression of cap-dependent mRNA translation and protein synthesis, ultimately leading to a cytostatic effect on cancer cells.[4][5][12] Studies have demonstrated that this compound treatment results in cell cycle arrest, primarily at the G0/G1 phase, and can induce apoptosis.[5]

Quantitative Data on this compound Efficacy

The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The data consistently show a dose-dependent inhibition of cell growth.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50/IG50 Values)

| Cell Line | Cancer Type | IC50 / IG50 (µM) | Reference |

|---|---|---|---|

| HT-29 | Colorectal Cancer | 4.1 | [5][8] |

| 8505C | Anaplastic Thyroid Cancer | ~1.3 | [8] |

| OCUT-2 | Anaplastic Thyroid Cancer | ~2.5 | [5] |

| OCUT-6 | Anaplastic Thyroid Cancer | ~6.8 | [5] |

| K1 | Papillary Thyroid Cancer | 16.9 | [8] |

| Caki-1 | Renal Cell Carcinoma | Not specified, effective at 10 µM | [14] |

| C4-2 | Castration-Resistant Prostate Cancer | Effective at 10-30 µM | [13] |

| PC-3 | Castration-Resistant Prostate Cancer | Effective at 10-30 µM |[13] |

Table 2: Effect of this compound on mTOR Pathway Phosphorylation

| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Reference |

|---|---|---|---|---|

| Caki-1 | 10 µM this compound (24-72h) | p-mTOR | Decreased | [14] |

| Caki-1 | 10 µM this compound (24-72h) | p-p70S6K | Decreased | [14] |

| Caki-1 | 10 µM this compound (24-72h) | p-4E-BP1 | Decreased | [14] |

| C4-2 | This compound (12h) | p-mTOR | Decreased | [13] |

| PC-3 | This compound (12h) | p-mTOR | Decreased | [13] |

| MIA Paca-2 | This compound | p-p70S6K | Decreased | [11][12] |

| A549 | This compound | p-p70S6K | Decreased | [11] |

| NSCLC Cells | This compound | p-mTOR (Ser2481) | Decreased | [15] |

| NSCLC Cells | this compound | p-Akt (Ser473) | Decreased |[15] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for assessing the effect of this compound on the mTOR pathway.

-

Cell Lines: A variety of cancer cell lines with documented LAT1 expression (e.g., MIA Paca-2, A549, C4-2, HT-29) are suitable.[5][11][13]

-

Culture Conditions: Cells are maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0-30 µM) or a vehicle control (DMSO, typically ≤0.5%).[6][13] Incubation times vary depending on the assay (e.g., 12-72 hours).[13][14]

-

Cell Lysis: After this compound treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.[11]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.[13]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[13]

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ).[14]

-

Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[13]

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

Quantification:

-

CCK-8/WST Assay: A solution like Cell Counting Kit-8 (CCK-8) is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.[13]

-

Live-Cell Imaging: Alternatively, a system like the Incucyte Zoom can be used to automatically monitor cell confluence over time, providing a growth curve.[6]

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated using appropriate software (e.g., GraphPad Prism).[13]

Conclusion and Future Directions

This compound effectively downregulates the mTOR signaling pathway by inhibiting LAT1-mediated amino acid transport. This mechanism has been validated across multiple cancer cell lines, where this compound treatment leads to decreased phosphorylation of key mTORC1 substrates, resulting in reduced cell proliferation. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. This compound represents a promising therapeutic agent, particularly for LAT1-overexpressing tumors, and may offer synergistic potential when combined with other anticancer therapies, such as radiation.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. The LAT1 inhibitor this compound suppresses the growth of castration-resistant prostate cancer through a CD24-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor this compound in Colorectal Carcinoma, According to a Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The LAT1 inhibitor this compound reduces growth of thyroid carcinoma in a fully immunocompetent mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LAT1 inhibitor this compound sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The LAT1 inhibitor this compound suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

JPH203: A Targeted Approach to Inducing Apoptosis in Tumor Models Through LAT1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JPH203 is a novel, selective inhibitor of the L-type amino acid transporter 1 (LAT1), a transporter significantly overexpressed in a wide array of human cancers. By competitively blocking the uptake of essential amino acids, particularly leucine (B10760876), this compound disrupts crucial cellular processes, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in tumor cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce apoptosis in various tumor models. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid growth and proliferation, a key feature of which is an increased demand for amino acids.[1] The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is a sodium-independent transporter of large neutral amino acids, including essential amino acids like leucine.[1][2] LAT1 is minimally expressed in normal tissues but is highly expressed in a variety of cancers, correlating with poor prognosis and tumor progression.[2][3] This differential expression makes LAT1 an attractive target for cancer therapy.[3]

This compound is a selective and potent LAT1 inhibitor that mimics the structure of tyrosine.[4][5] By blocking LAT1-mediated amino acid transport, this compound effectively starves cancer cells of essential nutrients, leading to the suppression of key signaling pathways and ultimately, apoptosis.[6][7] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a range of cancer cell lines and in vivo models, and it has undergone Phase I and II clinical trials for advanced solid tumors, showing promising activity, particularly in biliary tract cancer.[6][8][9][10]

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism of inducing apoptosis stems from its inhibition of LAT1, which triggers a cascade of intracellular events.

Inhibition of Amino Acid Uptake and mTORC1 Signaling

Leucine, a key substrate of LAT1, is a critical activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2] mTORC1 is a central regulator of cell growth, proliferation, and survival.[1] By blocking leucine uptake, this compound leads to the downregulation of mTORC1 activity.[6][11][12] This is evidenced by the decreased phosphorylation of downstream mTORC1 targets such as p70S6K and S6 ribosomal protein.[11][13] Inhibition of the mTORC1 pathway contributes to the cytostatic and apoptotic effects of this compound.[6][11]

Induction of the Intrinsic Apoptotic Pathway

The depletion of essential amino acids induced by this compound triggers cellular stress, leading to the activation of the mitochondria-dependent intrinsic apoptotic pathway.[6][14] Studies in osteosarcoma and oral cancer cells have shown that this compound treatment leads to:[5][6][14]

-

Upregulation of pro-apoptotic proteins: Increased expression of Bad, Bax, and Bak.[6][14]

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.[6][14]

-

Activation of caspases: Increased levels of cleaved caspase-9 and caspase-3.[5][6][14]

-

PARP cleavage: Increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][14]

This cascade of events culminates in programmed cell death.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[6][15] This effect is linked to the inhibition of mTOR signaling and the downregulation of cell cycle progression proteins such as cyclin D1, CDK4, and CDK6.[6] In some cancer models, this compound also induces a G2/M phase arrest.[6] More recent findings in cabazitaxel-resistant prostate cancer cells indicate that this compound can attenuate the kinase activity of CDK1 and CDK2, leading to G0/G1 arrest and apoptosis.[16]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: Inhibition of Cell Proliferation by this compound

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Colorectal Cancer | HT-29 | 4.1 - 30.0 | [6] |

| Colorectal Cancer | LoVo | 2.3 | [6] |

| Gastric Cancer | MKN1 | 41.7 | [6] |

| Gastric Cancer | MKN45 | 4.6 | [6] |

| Thyroid Cancer | 8505C | 1.3 - 4.4 | [6][11] |

| Thyroid Cancer | OCUT-2 | 1.3 - 4.4 | [6][11] |

| Thyroid Cancer | OCUT-6 | 1.3 - 4.4 | [6][11] |

| Thyroid Cancer | TPC1 | 1.3 - 4.4 | [11] |

| Thyroid Cancer | K1 | 16.9 | [11] |

| Renal Cancer | Caki-1 | 2.5 | [6] |

| Renal Cancer | ACHN | 2.7 | [6] |

| Triple-Negative Breast Cancer | MDA-MB-231 | 2.53 | [15] |

| Triple-Negative Breast Cancer | HCC1937 | 7.86 | [15] |

| Triple-Negative Breast Cancer | 4T1 | 3.34 | [15] |

| Breast Cancer | T-47D | 5.0 | [17] |

Table 2: Inhibition of ¹⁴C-Leucine Uptake by this compound

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Colorectal Cancer | HT-29 | 0.06 | [6] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate this compound-induced apoptosis.

Cell Culture

-

Cell Lines: Select appropriate cancer cell lines with known LAT1 expression levels.

-

Media: Culture cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT or WST-based)

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or WST reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Treatment: Treat cells with this compound at a concentration known to induce cell death (e.g., 3 µM for Saos2 cells) for 24 hours.[14]

-

Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blotting

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-mTOR, total mTOR, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ C4-2 cells) into the flank of immunodeficient mice (e.g., nude mice).[4]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) intravenously daily, and a vehicle control to the other group.[4]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and TUNEL).

Visualizations

Signaling Pathways

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising targeted therapy for a variety of cancers that overexpress LAT1. Its mechanism of action, centered on the inhibition of essential amino acid uptake, leads to the suppression of the mTORC1 signaling pathway and the induction of the intrinsic apoptotic pathway. The comprehensive data from in vitro and in vivo models underscore its potential as a potent anti-cancer agent. Further research, including ongoing and future clinical trials, will continue to delineate the full therapeutic potential of this compound in the oncology landscape.

References

- 1. mdpi.com [mdpi.com]

- 2. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The LAT1 inhibitor this compound suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an L-type amino acid transporter 1-selective compound, induces apoptosis of YD-38 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor this compound in Colorectal Carcinoma, According to a Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. First-in-human phase I study of this compound, an L-type amino acid transporter 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. j-pharma.com [j-pharma.com]

- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 12. LAT1 inhibitor this compound sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting LAT1 with this compound to reduce TNBC proliferation and reshape suppressive immune microenvironment by blocking essential amino acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L‐type amino acid transporter 1 inhibitor this compound prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of CTH expression in response to amino acid starvation confers resistance to anti-LAT1 therapy in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of JPH203: A Selective LAT1 Inhibitor for Solid Tumor Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The L-type amino acid transporter 1 (LAT1 or SLC7A5) has emerged as a critical mediator of tumor growth and survival. Overexpressed in a wide array of solid malignancies, LAT1 facilitates the uptake of essential amino acids, such as leucine, which are vital for protein synthesis and activation of key oncogenic signaling pathways.[1][2][3] JPH203 (also known as nanvuranlat or KYT-0353) is a novel, highly selective small molecule inhibitor of LAT1 that has shown significant anti-tumor activity in a variety of preclinical models, leading to its investigation in clinical trials for patients with advanced solid tumors.[1][4][5] This technical guide provides an in-depth overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

This compound is a tyrosine analog that competitively and selectively inhibits LAT1-mediated transport of large neutral amino acids.[3][6] By blocking this transport, this compound induces a state of amino acid deprivation within cancer cells.[7] This leads to the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation that is sensitive to amino acid availability, particularly leucine.[6][8][9] The inhibition of mTORC1 signaling is a fundamental pharmacological effect underlying the anti-proliferative action of this compound.[9][10] Additionally, preclinical evidence suggests that this compound's mechanism extends to inducing apoptosis, causing cell cycle arrest, and potentially remodeling the tumor microenvironment.[1][7]

Caption: this compound mechanism of action.

In Vitro Studies: Proliferation Inhibition and Cellular Effects